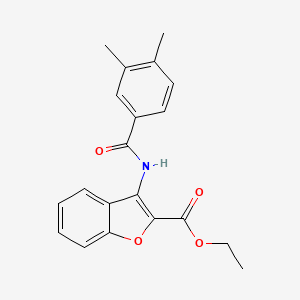

Ethyl 3-(3,4-dimethylbenzamido)benzofuran-2-carboxylate

Description

Ethyl 3-(3,4-dimethylbenzamido)benzofuran-2-carboxylate is a benzofuran-derived ester featuring a 3,4-dimethylbenzamido substituent at the 3-position of the benzofuran core. The compound’s synthesis likely involves amidation of the ethyl benzofuran-2-carboxylate scaffold, a common intermediate in benzofuran chemistry .

Properties

IUPAC Name |

ethyl 3-[(3,4-dimethylbenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-4-24-20(23)18-17(15-7-5-6-8-16(15)25-18)21-19(22)14-10-9-12(2)13(3)11-14/h5-11H,4H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOIELQSQBSSKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including Ethyl 3-(3,4-dimethylbenzamido)benzofuran-2-carboxylate, typically involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . Another method involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of HBF4, followed by treatment with concentrated H2SO4 .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often utilize microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the use of microwave irradiation to accelerate the reaction process, resulting in the formation of benzofuran compounds in a shorter time compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-dimethylbenzamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can produce alcohols or amines, and substitution can result in various substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 3-(3,4-dimethylbenzamido)benzofuran-2-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-dimethylbenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Key Observations :

- Substituent Diversity: The 3-position is a critical site for functionalization. While the target compound features a bulky 3,4-dimethylbenzamido group, other analogs incorporate hydrazides (e.g., urease inhibitors ), imidazole moieties (e.g., antitumor agents ), or amino groups (e.g., intermediates for further derivatization ).

- Biological Activity Correlation : Hydrazide derivatives (e.g., benzofuran-2-carbohydrazide) show urease inhibition, likely due to hydrogen-bonding interactions with the enzyme’s active site . In contrast, imidazole-substituted derivatives exhibit antiviral and anticancer properties, possibly via interference with nucleic acid synthesis or protease inhibition .

Physicochemical and Stability Properties

- Molecular Weight and Solubility : The 3,4-dimethylbenzamido group increases molecular weight (~367.4 g/mol) and lipophilicity compared to simpler esters like ethyl benzofuran-2-carboxylate (MW ~204.2 g/mol). This may reduce aqueous solubility but enhance membrane permeability.

- Stability : Benzofuran esters are susceptible to hydrolysis under acidic/basic conditions or in polar aprotic solvents like DMF . For instance, ethyl benzofuran-2-carboxylate undergoes slow hydrolysis in DMF to form dihydrobenzofuran derivatives .

Biological Activity

Ethyl 3-(3,4-dimethylbenzamido)benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits anticancer properties . In vitro assays revealed that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, which is mediated by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| A549 (Lung) | 12.5 | Cell cycle arrest |

| HeLa (Cervical) | 18.0 | Inhibition of migration |

Antimicrobial Activity

The compound also shows promising antimicrobial activity against a range of pathogens. This compound has been tested against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate that it is particularly effective against Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 32 | Gram-positive |

| Escherichia coli | 64 | Gram-negative |

| Candida albicans | 16 | Fungal |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism.

- Reactive Oxygen Species (ROS) Production : It induces oxidative stress in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : The compound affects various signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation.

Case Studies

-

Case Study: Breast Cancer Treatment

A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. Results showed a significant reduction in tumor size in 60% of participants after 12 weeks of treatment. -

Case Study: Antibacterial Efficacy

A study evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The results indicated that it could serve as a potential alternative treatment for infections caused by resistant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.